[1,3]Dioxolo[4',5':3,4]benzo[1,2-c]isoxazole
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Overview
Description
[1,3]Dioxolo[4',5':3,4]benzo[1,2-c]isoxazole is a heterocyclic compound that features a fused benzoxazole and dioxole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Dioxolo[4',5':3,4]benzo[1,2-c]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with aldehydes or ketones in the presence of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts . The reaction is usually carried out under reflux conditions in water or other solvents, yielding the desired benzoxazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the separation and purification processes are streamlined to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[1,3]Dioxolo[4',5':3,4]benzo[1,2-c]isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the benzoxazole ring.
Scientific Research Applications
[1,3]Dioxolo[4',5':3,4]benzo[1,2-c]isoxazole has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as an antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory agent.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of [1,3]Dioxolo[4',5':3,4]benzo[1,2-c]isoxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anticancer properties could be linked to the induction of apoptosis or inhibition of cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler analog with a single benzoxazole ring.
Benzisoxazole: Contains an isoxazole ring fused to a benzene ring.
Dioxolo[4,5-e]benzoxazole: Similar structure but with different ring fusion.
Uniqueness
[1,3]Dioxolo[4',5':3,4]benzo[1,2-c]isoxazole is unique due to its fused dioxole and benzoxazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
CAS No. |
145578-66-1 |
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Molecular Formula |
C8H5NO3 |
Molecular Weight |
163.132 |
IUPAC Name |
[1,3]dioxolo[4,5-e][2,1]benzoxazole |
InChI |
InChI=1S/C8H5NO3/c1-2-7-8(11-4-10-7)5-3-12-9-6(1)5/h1-3H,4H2 |
InChI Key |
PFQNCWYWZTZKOY-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C3=CON=C3C=C2 |
Synonyms |
1,3-Dioxolo[4,5-e][2,1]benzisoxazole(9CI) |
Origin of Product |
United States |
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